(E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound (E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole core substituted with a methyl group at position 3 and an ethyl carboxylate group at position 4. The (E)-configured imine linkage connects the thiazole ring to a 4-(N,N-diallylsulfamoyl)benzoyl moiety, introducing a sulfonamide group with two allyl substituents. This combination of functional groups—ester, sulfamoyl, and conjugated imine—imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry or materials science.
Properties
IUPAC Name |
ethyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-14-27(15-6-2)34(30,31)19-11-8-17(9-12-19)22(28)25-24-26(4)20-13-10-18(16-21(20)33-24)23(29)32-7-3/h5-6,8-13,16H,1-2,7,14-15H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUKKZCXVFYIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological mechanisms, efficacy, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole core, which is known for its diverse biological activities. The key components of the structure include:
- Benzothiazole moiety : Known for its role in various biological activities including anticancer effects.
- Sulfamoyl group : Implicated in enhancing solubility and bioavailability.
- Ethyl ester : Often associated with improved pharmacokinetic properties.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Hsp90 : The heat shock protein 90 (Hsp90) is a critical chaperone involved in the maturation of many oncogenic proteins. Inhibitors targeting Hsp90 have shown promise in reducing tumor growth by destabilizing these client proteins .
- Antiangiogenic Activity : Compounds designed with similar structural features have been noted for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), thereby impeding angiogenesis in tumors .
- Cell Cycle Arrest : Certain derivatives have demonstrated the capacity to induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways .
Antiproliferative Effects
A series of studies have evaluated the antiproliferative activity of benzothiazole derivatives against various cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9i | MCF-7 (breast cancer) | 2.8 ± 0.1 | Hsp90 inhibition |
| Compound O4I2 | Various | <10 | Oct3/4 induction |
| This compound | A549 (lung cancer) | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined in available literature.
Case Studies and Research Findings
- In vitro Studies : In vitro assays have shown that compounds containing the benzothiazole scaffold exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and A549. The mechanism often involves apoptosis induction and disruption of cellular signaling pathways essential for cancer cell survival .
- In vivo Studies : Animal models treated with similar compounds have reported reduced tumor size and improved survival rates, suggesting potential therapeutic applications in oncology .
- Structure-Activity Relationships (SAR) : Research has established that modifications to the benzothiazole ring can significantly impact biological activity. For instance, alterations in substituents at specific positions can enhance binding affinity to target proteins or improve selectivity towards cancerous cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural features, physicochemical properties, and functional implications.
Substituent Effects on Reactivity and Stability
- Ethyl 2-(4-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS: 865545-07-9) This analog replaces the 4-(N,N-diallylsulfamoyl) group with a bromine atom. In contrast, the diallylsulfamoyl group in the target compound introduces steric bulk and hydrogen-bonding capacity via the sulfonamide, which may stabilize intermolecular interactions (e.g., in crystal packing) or modulate solubility .
- Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate This derivative features a fused thiazolo-pyrimidine ring system and a carboxybenzylidene substituent. The pyrimidine ring introduces additional π-conjugation, which could influence electronic spectra or redox behavior .
Functional Group Impact on Bioactivity
- Their herbicidal activity arises from acetolactate synthase inhibition, a mechanism tied to the sulfonylurea bridge. The target compound’s diallylsulfamoyl group lacks the urea linkage, suggesting divergent bioactivity, but its sulfonamide may still enable interactions with enzymes or receptors .
Crystallographic and Intermolecular Interactions
- Triazole-Thiocarbonohydrazide Complex (Guo et al.) This compound forms a hexameric structure via N–H···O/S and O–H···S hydrogen bonds. Similarly, the target compound’s sulfamoyl and ester groups could participate in hydrogen bonding (e.g., N–H···O=C), influencing crystal packing or solubility. The allyl groups, however, may introduce steric hindrance, reducing packing efficiency compared to smaller substituents like bromine .
Tabulated Comparison of Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
